![molecular formula C25H22ClN3O3 B2530312 2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)
2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H22ClN3O3 and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, thereby initiating a biochemical response .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemische Analyse
Biochemical Properties
It is known to be a potent and selective D4 dopamine receptor ligand . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways .
Cellular Effects
Given its role as a D4 dopamine receptor ligand, it is likely to influence cell function by modulating dopamine signaling pathways . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a D4 dopamine receptor ligand, it is likely to bind to the D4 dopamine receptor, potentially leading to changes in gene expression and cellular signaling
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Given its role as a D4 dopamine receptor ligand, it may be involved in dopamine metabolism .
Transport and Distribution
It is likely to be transported and distributed in a manner similar to other D4 dopamine receptor ligands .
Biologische Aktivität
The compound 2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , often referred to as 4f , is a bioactive molecule that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, particularly the dopamine receptor pathways, and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of 4f is C25H22ClN3O3, with a molecular weight of approximately 447.9 g/mol. The structure features a benzo[de]isoquinoline core linked to a piperazine moiety, which plays a crucial role in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H22ClN3O3 |
Molecular Weight | 447.9 g/mol |
IUPAC Name | 2-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Acetylcholinesterase Inhibition
Recent studies have evaluated the acetylcholinesterase inhibitory effects of this compound. It was found to exhibit significant inhibition, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The study reported an IC50 value indicating effective inhibition compared to standard drugs used in similar assays .
Dopamine Receptor Affinity
4f has been identified as a potent and selective ligand for the D4 dopamine receptor. This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). The binding affinity and selectivity towards the D4 receptor were assessed through various biochemical assays, demonstrating its capability to modulate dopamine signaling pathways effectively.
The mechanism by which 4f exerts its biological effects primarily involves binding to the D4 dopamine receptor. This binding can lead to alterations in intracellular signaling cascades, influencing gene expression and neuronal activity. The compound's structure allows it to interact favorably with the receptor's binding site, enhancing its pharmacological profile.
Neuropharmacological Studies
In vivo studies involving animal models have shown that administration of 4f leads to observable changes in behavior indicative of altered dopaminergic activity. These studies typically assess locomotor activity and cognitive function, providing insights into the compound's potential therapeutic benefits.
Cytotoxicity and Antimicrobial Activity
Further investigations have explored the cytotoxicity of 4f against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxic effects, making it a candidate for further development in cancer therapeutics. Additionally, antimicrobial assays have revealed moderate activity against certain bacterial strains, suggesting a broader spectrum of biological activity beyond neuropharmacology .
Eigenschaften
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c26-19-9-7-18(8-10-19)23(30)28-14-11-27(12-15-28)13-16-29-24(31)20-5-1-3-17-4-2-6-21(22(17)20)25(29)32/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPLVZNJMYDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.